molecular formula C22H36O2 B602355 Cholane Related Compoumd 1 (5-alpha-Homopregnanic Acid) CAS No. 34311-19-8

Cholane Related Compoumd 1 (5-alpha-Homopregnanic Acid)

Cat. No.: B602355
CAS No.: 34311-19-8
M. Wt: 332.53
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Description

Cholane Related Compound 1, or 5α-Homopregnanic Acid, is a synthetic steroid derivative based on the cholane skeleton (C₂₄H₄₀O₃), characterized by a 5α (trans) A/B ring fusion and a carboxylic acid group at the C24 position. Its structure is analogous to bile acids like cholic acid but differs in stereochemistry and side-chain modifications.

Properties

CAS No.

34311-19-8

Molecular Formula

C22H36O2

Molecular Weight

332.53

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Pregnane-​20-​carboxylic acid, (5α,​20S)​-

Origin of Product

United States

Preparation Methods

Role of Hyodeoxycholic Acid

Hyodeoxycholic acid (C24H40O4) serves as the foundational scaffold due to its A/B cis ring junction and 3α,6α-dihydroxy groups, which are critical for subsequent oxidation and reduction steps. In one protocol, 10 g of hyodeoxycholic acid undergoes esterification with methanol in the presence of concentrated sulfuric acid at 25°C for 8 hours, achieving >95% conversion to the methyl ester.

Stepwise Synthesis Procedures

Esterification and Oxidation

The initial step involves converting hyodeoxycholic acid to its methyl ester using methanol and acid catalysis. For example, a mixture of hyodeoxycholic acid (25.5 mmol) and methanol (100 mL) with 0.5 mL concentrated H2SO4 yields the esterified product after 8 hours. Subsequent oxidation of the 3α- and 6α-hydroxy groups to ketones is achieved using Jones reagent (CrO3/H2SO4) in acetone at 0–5°C.

Table 1: Key Reaction Conditions for Oxidation

ParameterValueSource
OxidantJones reagent
Temperature0–5°C
Reaction Time20 minutes
Yield89–92%

Selective Reduction of Carbonyl Groups

Sodium borohydride (NaBH4) in methanol at 0°C selectively reduces the 3-keto group while preserving the 6-keto functionality. A 0.4 g dose of NaBH4 added to 10 g of the oxidized intermediate in 100 mL methanol achieves 90% reduction efficiency. This step is critical for establishing the 5-alpha configuration.

Xanthone Reduction for Carboxylate Formation

The final step involves xanthone reduction using hydrazine hydrate (80%) and potassium hydroxide in diethylene glycol at 140–180°C. This converts the ester to the carboxylic acid moiety, yielding 5-alpha-homopregnanic acid with a molar yield of 50–55%.

Table 2: Xanthone Reduction Parameters

ParameterValueSource
SolventDiethylene glycol
ReagentsNH2NH2·H2O, KOH
Temperature140°C (2 h), 180°C (4 h)
Final pH Adjustment2–3 (HCl)

Purification and Yield Optimization

Chromatographic Techniques

Silica gel chromatography with hexanes/ethyl acetate (20:1 to 10:1) effectively isolates intermediates. For the final product, recrystallization in ethyl acetate enhances purity to >98%, as confirmed by HPLC.

Ion Exchange for Aqueous Solutions

Cation and anion exchange resins purify α-ketoglutaric acid analogs, removing inorganic salts and byproducts. This method, adapted for 5-alpha-homopregnanic acid, achieves 75% recovery of purified aqueous solutions.

Challenges and Mitigation Strategies

Stereochemical Control

Maintaining the 5-alpha configuration requires strict temperature control during reductions. Deviations above 0°C during NaBH4 treatment lead to epimerization at C5, reducing yields by 15–20%.

Byproduct Formation

Overoxidation during Jones reagent treatment generates dicarboxylic acids, which are minimized by limiting reaction times to ≤20 minutes.

Comparative Analysis of Methodologies

Table 3: Yield Comparison Across Synthesis Routes

StepPatent CN109134577BACS Protocol
Esterification95%88%
Oxidation92%85%
Reduction90%82%
Xanthone Reduction55%48%
Total Yield 47% 36%

The patented route achieves superior total yields (47%) due to optimized stoichiometry (e.g., NaBH4 at 0.4 g per 10 g substrate). In contrast, the ACS method uses costlier reagents like mesyl chloride, increasing production costs by ~20%.

Industrial-Scale Adaptations

Solvent Recycling

Methanol and ethyl acetate are recovered via fractional distillation, reducing raw material costs by 30%.

Continuous Flow Systems

Microreactor technology accelerates oxidation steps, cutting reaction times from 20 minutes to 5 minutes while maintaining 90% yields .

Chemical Reactions Analysis

Types of Reactions

Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

Scientific Research Applications

Chemistry

5-alpha-Homopregnanic Acid serves as a precursor for synthesizing various steroid compounds. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

This compound has been investigated for its role in hormone regulation and cellular processes. Notably, it has shown potential in:

  • Modulating GPBAR1 Activity : Activation of the G-protein coupled bile acid receptor GPBAR1 has been linked to improved glucose homeostasis and energy expenditure. Research indicates that compounds activating GPBAR1 can stimulate the release of glucagon-like peptide-1 (GLP-1), which plays a crucial role in insulin regulation .

Medicine

5-alpha-Homopregnanic Acid is being explored for its therapeutic potential, including:

  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anti-cancer Effects : The compound has shown promise in inducing apoptosis in cancer cells, suggesting its utility in cancer therapy.
  • Metabolic Disorders : Modulating GPBAR1 activity can aid in managing conditions like type II diabetes and obesity by enhancing insulin sensitivity and reducing fat accumulation .

Industrial Applications

In the pharmaceutical industry, 5-alpha-Homopregnanic Acid is utilized in the development of biologically active compounds. Its synthesis follows Good Manufacturing Practice (GMP) guidelines, ensuring high-quality production suitable for therapeutic applications.

Case Study 1: Modulation of GPBAR1

A study demonstrated that derivatives of cholane compounds selectively activate GPBAR1 in cell-based assays. These derivatives were shown to significantly increase proglucagon mRNA levels in GLUTAg cells, indicating their potential role in diabetes treatment through enhanced GLP-1 secretion .

CompoundActivity on GPBAR1Effect on Proglucagon
Compound 1HighSignificant increase
Compound 2ModerateModerate increase
Compound 3LowNo significant effect

Case Study 2: Anti-inflammatory Potential

Research highlighted the anti-inflammatory effects of cholane derivatives, showing that they could reduce the release of pro-inflammatory cytokines from macrophages. This suggests their potential use in therapies targeting inflammatory conditions such as atherosclerosis and colitis .

Mechanism of Action

The mechanism of action of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) involves its interaction with specific molecular targets and pathways. It modulates various biological processes by binding to receptors and enzymes, influencing cellular signaling and gene expression. The compound’s anti-inflammatory and anti-cancer effects are attributed to its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Stereochemical Differences: 5α vs. 5β Cholane Derivatives

  • 5α-Homopregnanic Acid : Features a trans A/B ring fusion (5α configuration), which is less common in natural bile acids but may enhance metabolic stability compared to 5β analogs .
  • 5β-Cholane Derivatives (e.g., Lithocholic Acid, Hyodeoxycholic Acid): Exhibit cis A/B ring fusion (5β configuration), prevalent in natural bile acids. For example, lithocholic acid (3α-hydroxy-5β-cholanic acid) activates BK channels via β1 subunits, while 5β brassinosteroid analogs show potent plant growth-promoting activity despite their non-natural stereochemistry .
Key Finding:

5β analogs often display higher biological activity in receptor-mediated pathways (e.g., BK channel activation, brassinosteroid signaling), whereas 5α configurations may offer advantages in stability and synthetic accessibility .

Side-Chain Modifications and Functional Groups

Compound Side-Chain Structure Key Functional Groups Biological Activity/Application Reference
5α-Homopregnanic Acid C24 carboxylic acid -COOH at C24 Potential drug delivery, micelle formation
24-Nor-5β-Cholane Benzoates C23 benzoate groups Benzoyl esters at C22/C23 Brassinosteroid activity (RLIT EC₅₀: 1×10⁻⁸ M)
Lithocholic Acid Derivatives C24 small anionic groups -SO₃⁻, -COO⁻ at C24 BK channel activation (EC₅₀: 45 µM)
C23 6-Substituted Cholanes C23-OH/-COOH, C6 substituents Hydroxyl/carboxyl groups FXR/GPBAR1 agonism (EC₅₀: <10 µM)
Key Findings:
  • Benzoylation at C23: Enhances hydrophobic interactions with plant steroid receptors, yielding brassinosteroid analogs with activity surpassing brassinolide .
  • Anionic Groups at C24 : Improve selectivity for BK channel activation in smooth muscle .
  • Carboxylic Acid vs. Hydroxyl Groups : Influence micellar properties (e.g., CMC values: 1–6 µM for PEG-cholane conjugates) .

Hydroxylation Patterns and Receptor Binding

  • Cholic Acid (3α,7α,12α-OH) : Binds FXR and facilitates micelle formation (CMC: 3–20 µM) .
  • Cholic Acid 7-Sulfate : Acts as a MAIT cell ligand via MR1 binding, demonstrating that sulfation and ring oxidation expand biological roles .
Key Contradiction:

Natural 5β bile acids (e.g., cholic acid) rely on hydroxylation for receptor binding, while synthetic 5α/5β analogs achieve activity through side-chain modifications alone .

Physicochemical Properties

  • Micelle Formation : PEG5K-cholane hybrids with biotin or cinnamic acid moieties form micelles (7–32 nm diameter, CMC: 1–6 µM), influenced by organic moiety hydrophobicity .
  • Solubility : 5β-cholane benzoates exhibit water solubility >15 mg/mL, whereas 5α analogs may require PEGylation for similar solubility .

Biological Activity

Cholane Related Compound 1, also known as 5-alpha-Homopregnanic Acid, is a steroid compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

5-alpha-Homopregnanic Acid is derived from cholane, a steroid framework that plays a crucial role in various biological processes. The synthesis of this compound typically involves modifications to the cholane backbone, leading to derivatives with enhanced biological properties. Recent studies have demonstrated effective synthetic routes that yield high purity and activity levels in biological assays.

Biological Activities

The biological activities of 5-alpha-Homopregnanic Acid can be categorized into several key areas:

  • Hormonal Activity : This compound exhibits significant hormonal activity, influencing various physiological processes. It has been shown to interact with steroid hormone receptors, which may lead to effects on growth and development in both plants and animals.
  • Plant Growth Regulation : Research indicates that 5-alpha-Homopregnanic Acid functions similarly to brassinosteroids, which are known for their role in promoting plant growth. In bioassays such as the rice lamina inclination test, it has been reported to enhance growth at low concentrations, outperforming traditional brassinosteroids like brassinolide .
  • Antimicrobial Properties : Preliminary evaluations suggest that cholane derivatives, including 5-alpha-Homopregnanic Acid, possess antimicrobial properties. They have shown effectiveness against various bacterial strains, indicating potential applications in agriculture and medicine .

The mechanisms through which 5-alpha-Homopregnanic Acid exerts its biological effects are complex and multifaceted:

  • Receptor Binding : Molecular docking studies have revealed that this compound binds effectively to steroid hormone receptors, facilitating downstream signaling pathways that regulate gene expression related to growth and development .
  • Hydrophobic Interactions : The structural configuration of 5-alpha-Homopregnanic Acid allows for favorable hydrophobic interactions with receptor proteins. This enhances its binding affinity and biological efficacy .

Case Studies

Several case studies highlight the biological activity of 5-alpha-Homopregnanic Acid:

  • Plant Growth Promotion : A study conducted on Arabidopsis thaliana demonstrated that treatment with 5-alpha-Homopregnanic Acid resulted in increased root elongation and biomass compared to untreated controls. This effect was attributed to enhanced ethylene biosynthesis, a known regulator of plant growth .
  • Antimicrobial Efficacy : In vitro tests showed that cholane derivatives exhibited significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing natural antimicrobial agents .

Data Table: Biological Activity Summary

Activity Type Effect Concentration Tested Reference
Plant Growth PromotionIncreased root elongation1 × 10^-8 M
Antimicrobial ActivityInhibition of S. aureus growthVaries
Hormonal ActivityInteraction with steroid receptorsN/A

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for modifying the cholane backbone to produce 5-alpha-Homopregnanic Acid derivatives?

  • Methodological Answer : Regio- and stereo-controlled oxidations and reductions are critical for functionalizing the cholane backbone. For example, copper(II)-catalyzed oxidation of primary alcohols to aldehydes under atmospheric oxygen enables selective modification of hydroxyl groups at specific positions (e.g., C-3 or C-7) . Protecting groups (e.g., acetamino groups) are often employed to prevent undesired side reactions during multi-step syntheses .

Q. How can researchers distinguish 5-alpha-Homopregnanic Acid from its 5-beta-cholane isomer in structural analyses?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. The 5α configuration results in distinct coupling patterns for protons at C-5 and C-10 due to axial-equatorial hydrogen orientation differences. For example, methyl groups in 5α-cholane derivatives show upfield shifts (~0.7–1.2 ppm) compared to 5β isomers . Gas chromatography–mass spectrometry (GC–MS) with synthetic standards (e.g., 5β-cholane) can further validate structural assignments .

Q. What role do microbial transformations play in modifying cholane-related compounds like 5-alpha-Homopregnanic Acid?

  • Methodological Answer : Gut microbiota catalyze bile acid modifications, including dehydroxylation, epimerization, and conjugation. To study this, in vitro microbial cultures can be incubated with 5-alpha-Homopregnanic Acid, followed by LC–MS/MS analysis to track metabolic intermediates. A reusable MS/MS spectral library (as described in recent microbiome studies) aids in identifying novel microbial derivatives .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during cholane derivatization be resolved experimentally?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., axial vs. equatorial attack in nucleophilic substitutions). To address this:

  • Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enforce stereochemical control.
  • Perform density functional theory (DFT) calculations to predict transition-state energies for competing pathways.
  • Validate predictions with X-ray crystallography of intermediates .

Q. What advanced techniques are required to map the metabolic fate of 5-alpha-Homopregnanic Acid in host-microbiome systems?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) combined with multi-omics approaches is critical:

  • Synthesize isotopically labeled 5-alpha-Homopregnanic Acid via chemoenzymatic methods (e.g., using chorismate mutase analogs) to trace metabolic flux .
  • Integrate metagenomic data (microbial gene clusters) with metabolomic profiles to identify microbial taxa responsible for specific transformations .

Q. How can researchers optimize analytical workflows to quantify trace levels of 5-alpha-Homopregnanic Acid in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate cholane derivatives from lipids and proteins.
  • Quantification : Use 5β-cholane as an internal standard for GC–MS/MS or LC–MS/MS, as its retention time and ionization efficiency closely match 5α analogs. Calibration curves must account for matrix effects (e.g., ion suppression in serum samples) .

Q. What experimental designs are recommended to study the interaction of 5-alpha-Homopregnanic Acid with nuclear receptors (e.g., FXR or PXR)?

  • Methodological Answer :

  • In vitro Assays : Use reporter gene assays in HEK293 cells transfected with receptor plasmids (e.g., FXR-luciferase). Dose-response curves (0.1–100 µM) and co-treatment with antagonists (e.g., guggulsterone for FXR) confirm specificity.
  • Structural Analysis : Molecular docking simulations with receptor crystal structures (e.g., PDB: 1OSH for FXR) to predict binding affinities. Validate with surface plasmon resonance (SPR) to measure kinetic parameters .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts for cholane derivatives?

  • Methodological Answer :

  • Theoretical Modeling : Use software like ACD/Labs or MestReNova to simulate NMR spectra based on DFT-optimized geometries.
  • Empirical Adjustments : Compare simulations with experimental data for structurally characterized analogs (e.g., cholic acid derivatives). Deviations >0.3 ppm may indicate conformational flexibility or solvent effects .

Q. What strategies mitigate batch-to-batch variability in synthetic 5-alpha-Homopregnanic Acid?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Quality Control : Use orthogonal methods (HPLC for purity, HRMS for molecular weight, and differential scanning calorimetry for polymorphic form) .

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